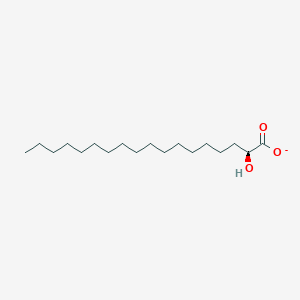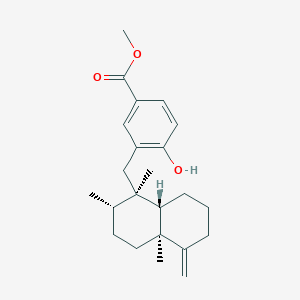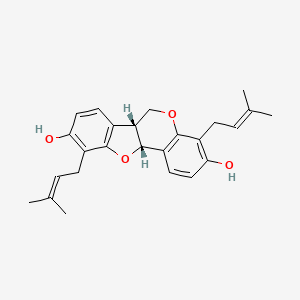![molecular formula C24H39NO5S B1260363 1-[(1S,9R,13R)-4-hydroxy-1,10,13-trimethyl-10-azatricyclo[7.3.1.02,7]trideca-2(7),3,5-trien-13-yl]octan-3-one;methanesulfonic acid](/img/structure/B1260363.png)
1-[(1S,9R,13R)-4-hydroxy-1,10,13-trimethyl-10-azatricyclo[7.3.1.02,7]trideca-2(7),3,5-trien-13-yl]octan-3-one;methanesulfonic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[(1S,9R,13R)-4-hydroxy-1,10,13-trimethyl-10-azatricyclo[7.3.1.02,7]trideca-2(7),3,5-trien-13-yl]octan-3-one;methanesulfonic acid is a nonpeptide, partial delta-opioid agonist with mu antagonist properties and weak kappa agonist activity. It belongs to the benzomorphan family and was initially developed as an opioid analgesic for the treatment of postoperative pain . Despite its promising pharmacological profile, development was ceased after phase II clinical trials, and it was never marketed .
Vorbereitungsmethoden
The synthesis of tonazocine mesylate involves several key steps:
Reaction of 4-methoxybenzylmagnesium bromide with 1,3,4-trimethylpyridinium bromide: This reaction occurs in ether, followed by a Diels-Alder condensation with ethyl acrylate to form ethyl 3-(4-methoxybenzyl)-2,4,8-trimethyl-2-azabicyclo[2.2.2]oct-7-ene-6-carboxylate.
Cyclization: The intermediate is cyclized using hydrofluoric acid to yield ethyl 1,2,3,4,4a,5,10,10a-octahydro-7-methoxy-1,4a,5-trimethyl-2,5-methanobenzo[g]quinoline-3-carboxylate.
Acylation: This compound is acylated with hexanoyl chloride and butyllithium-diisopropylamine in tetrahydrofuran to form the corresponding acyl derivative.
Reductive Ring Opening: The acyl derivative undergoes reductive ring opening with formic acid in refluxing mesitylene to produce 1,2,3,4,5,6-hexahydro-8-methoxy-3,6,11-trimethyl-11-(3-oxo-1-octyl)-2,6-methano-3-benzazocine.
Demethylation and Mesylation: Finally, the compound is demethylated with 48% hydrobromic acid and treated with methanesulfonic acid to yield tonazocine mesylate.
Analyse Chemischer Reaktionen
1-[(1S,9R,13R)-4-hydroxy-1,10,13-trimethyl-10-azatricyclo[7.3.1.02,7]trideca-2(7),3,5-trien-13-yl]octan-3-one;methanesulfonic acid undergoes various chemical reactions, including:
Oxidation: It can be oxidized under specific conditions to form corresponding oxides.
Reduction: The compound can be reduced to form different derivatives.
Substitution: this compound can undergo substitution reactions, particularly at the methoxy and hydroxyl groups.
Common Reagents and Conditions: Reagents such as hydrobromic acid, methanesulfonic acid, and formic acid are commonly used in its reactions.
Wissenschaftliche Forschungsanwendungen
1-[(1S,9R,13R)-4-hydroxy-1,10,13-trimethyl-10-azatricyclo[7.3.1.02,7]trideca-2(7),3,5-trien-13-yl]octan-3-one;methanesulfonic acid has been explored for various scientific research applications:
Chemistry: It serves as a model compound for studying opioid receptor interactions and the synthesis of benzomorphan derivatives.
Biology: The compound is used to investigate the role of delta-opioid receptors in biological systems.
Medicine: Although not marketed, it has been studied for its potential as an analgesic with fewer side effects compared to traditional opioids.
Industry: Its unique pharmacological profile makes it a candidate for developing new pain management therapies
Wirkmechanismus
1-[(1S,9R,13R)-4-hydroxy-1,10,13-trimethyl-10-azatricyclo[7.3.1.02,7]trideca-2(7),3,5-trien-13-yl]octan-3-one;methanesulfonic acid exerts its effects primarily through interaction with opioid receptors:
Delta-Opioid Receptors: It acts as a partial agonist, enhancing dopaminergic function and potentially offering antiparkinsonian effects.
Mu-Opioid Receptors: It functions as an antagonist, which may reduce the risk of typical opioid side effects such as respiratory depression.
Kappa-Opioid Receptors: It has weak agonist activity, which may contribute to its analgesic properties
Vergleich Mit ähnlichen Verbindungen
1-[(1S,9R,13R)-4-hydroxy-1,10,13-trimethyl-10-azatricyclo[7.3.1.02,7]trideca-2(7),3,5-trien-13-yl]octan-3-one;methanesulfonic acid is compared with other benzomorphan derivatives such as:
Zenazocine: Another benzomorphan with similar opioid receptor activity but different pharmacokinetic properties.
Pentazocine: A well-known benzomorphan used clinically, which has a different balance of agonist and antagonist activities at opioid receptors.
Butorphanol: A mixed agonist-antagonist opioid with a different receptor binding profile
This compound stands out due to its unique combination of partial delta-opioid agonism and mu-opioid antagonism, offering a potentially safer analgesic profile.
Eigenschaften
Molekularformel |
C24H39NO5S |
|---|---|
Molekulargewicht |
453.6 g/mol |
IUPAC-Name |
1-[(1S,9R,13R)-4-hydroxy-1,10,13-trimethyl-10-azatricyclo[7.3.1.02,7]trideca-2(7),3,5-trien-13-yl]octan-3-one;methanesulfonic acid |
InChI |
InChI=1S/C23H35NO2.CH4O3S/c1-5-6-7-8-18(25)11-12-23(3)21-15-17-9-10-19(26)16-20(17)22(23,2)13-14-24(21)4;1-5(2,3)4/h9-10,16,21,26H,5-8,11-15H2,1-4H3;1H3,(H,2,3,4)/t21-,22+,23+;/m1./s1 |
InChI-Schlüssel |
CQSTVPYARYSBNS-FMVQVTEISA-N |
Isomerische SMILES |
CCCCCC(=O)CC[C@]1([C@H]2CC3=C([C@@]1(CCN2C)C)C=C(C=C3)O)C.CS(=O)(=O)O |
Kanonische SMILES |
CCCCCC(=O)CCC1(C2CC3=C(C1(CCN2C)C)C=C(C=C3)O)C.CS(=O)(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![(8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6-methyl-5-methylidenehept-6-en-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-ol](/img/structure/B1260284.png)







![(5R,6R)-3-[(E)-2-acetamidoethenyl]sulfinyl-7-oxo-6-[(1S)-1-sulfooxyethyl]-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylic acid](/img/structure/B1260292.png)
![(1R,3aS,4S,5R,7aR)-4-[2-(5-hydroxy-2-methylphenyl)ethyl]-7a-methyl-1-(6-methyl-5-methylideneheptan-2-yl)-1,2,3,3a,4,5,6,7-octahydroinden-5-ol](/img/structure/B1260294.png)



